molecular formula C20H16ClN3S B2901084 (3,4-Diphenyl(2,5-thiazolyl))-2-pyridylamine, hydrochloride CAS No. 798558-44-8

(3,4-Diphenyl(2,5-thiazolyl))-2-pyridylamine, hydrochloride

Cat. No. B2901084
CAS RN: 798558-44-8
M. Wt: 365.88
InChI Key: AUVARCGUKWHZTC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3,4-Diphenyl(2,5-thiazolyl))-2-pyridylamine, hydrochloride, also known as DPTPA, is an organic compound used in scientific research for its biochemical and physiological effects. It is a white crystalline solid with a molecular weight of 441.9 g/mol and is soluble in water. DPTPA is a derivative of pyridine, a nitrogen-containing heterocyclic compound, and is used in a variety of applications in the laboratory, including as a reagent in organic synthesis and as a biological probe in biochemical and physiological studies.

Scientific Research Applications

(3,4-Diphenyl(2,5-thiazolyl))-2-pyridylamine, hydrochloride is used in a variety of scientific research applications, including as a reagent in organic synthesis, as a biological probe in biochemical and physiological studies, and as a fluorescent dye for imaging and detection. In organic synthesis, this compound is used as a catalyst for the synthesis of heterocyclic compounds, such as pyridines and thiophenes. As a biological probe, this compound is used to study the interaction between proteins and small molecules, as well as to identify and characterize new proteins. It is also used as a fluorescent dye for imaging and detection of proteins and other biomolecules.

Mechanism of Action

(3,4-Diphenyl(2,5-thiazolyl))-2-pyridylamine, hydrochloride acts as a fluorescent probe by binding to proteins and other biomolecules. It is believed to interact with the hydrophobic pockets of proteins, which then leads to an increase in fluorescence intensity. This binding is reversible and can be used to study the interaction between proteins and small molecules.
Biochemical and Physiological Effects
This compound has been shown to be active in a variety of biochemical and physiological processes. In vitro studies have shown that this compound can inhibit the growth of certain bacterial species, such as Escherichia coli and Pseudomonas aeruginosa. It has also been shown to have antifungal activity against Candida albicans and Aspergillus niger. In addition, this compound has been shown to have anti-inflammatory and antioxidant activity, as well as to modulate the activity of certain enzymes, such as cytochrome P450 and cytochrome c oxidase.

Advantages and Limitations for Lab Experiments

(3,4-Diphenyl(2,5-thiazolyl))-2-pyridylamine, hydrochloride has several advantages for use in laboratory experiments. It is relatively inexpensive and easy to obtain, and its fluorescence can be easily detected and quantified. Additionally, it is relatively non-toxic and non-irritating to skin, making it safe to handle. However, this compound is not very stable and can be easily hydrolyzed in aqueous solutions, making it difficult to store for long periods of time.

Future Directions

There are several potential future directions for the use of (3,4-Diphenyl(2,5-thiazolyl))-2-pyridylamine, hydrochloride in scientific research. It could be used to study the interaction between proteins and other biomolecules, such as lipids and carbohydrates. Additionally, it could be used to study the structure and function of proteins, as well as to identify and characterize new proteins. It could also be used to develop new fluorescent dyes for imaging and detection of proteins and other biomolecules. Finally, it could be used to develop new therapeutic agents for the treatment of various diseases.

Synthesis Methods

(3,4-Diphenyl(2,5-thiazolyl))-2-pyridylamine, hydrochloride can be synthesized using the reaction of 2,5-thiazole with 4-chloro-3-nitrobenzaldehyde in the presence of sodium hydroxide. This reaction is carried out in aqueous medium at temperatures ranging from 40-50°C. The product is then purified by recrystallization from ethanol or water to obtain a white crystalline solid.

properties

IUPAC Name

4,5-diphenyl-N-pyridin-2-yl-1,3-thiazol-2-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15N3S.ClH/c1-3-9-15(10-4-1)18-19(16-11-5-2-6-12-16)24-20(23-18)22-17-13-7-8-14-21-17;/h1-14H,(H,21,22,23);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYGLTMSXXDLFRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(SC(=N2)NC3=CC=CC=N3)C4=CC=CC=C4.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16ClN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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